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2-(2,2,2-Trifluoroethoxy)pyrimidin-4-amine

Cat. No.: B3047664
CAS No.: 1431654-73-7
M. Wt: 193.13
InChI Key: RTTWPZSZAYCRKF-UHFFFAOYSA-N
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Description

Contextual Significance of Pyrimidine (B1678525) Derivatives in Synthetic and Medicinal Chemistry

The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal and synthetic chemistry. enamine.netmdpi.com This structural motif is fundamental to life itself, forming the backbone of the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids. mdpi.com Beyond this central biological role, the pyrimidine scaffold is a privileged structure in drug discovery, renowned for its ability to interact with a wide array of biological targets. researchgate.netresearchgate.net

The versatility of the pyrimidine core allows for the synthesis of a vast library of derivatives with diverse pharmacological activities. orientjchem.org These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netnih.gov The ability to readily modify the pyrimidine ring at various positions enables chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules, optimizing them for specific therapeutic applications. nih.gov For instance, the substitution pattern on the pyrimidine ring can dramatically influence a compound's binding affinity to a target protein or its metabolic stability. nih.gov

The following table provides a glimpse into the broad spectrum of biological activities associated with pyrimidine derivatives:

Biological ActivityExamples of Pyrimidine-Based CompoundsTherapeutic Area
AnticancerFluorouracil, Imatinib, GefitinibOncology
AntiviralZidovudine (AZT), LamivudineInfectious Diseases
AntibacterialTrimethoprim, SulfadiazineInfectious Diseases
AntifungalFlucytosineInfectious Diseases
Anti-inflammatoryBaricitinibAutoimmune Diseases

This table is illustrative and not exhaustive.

Rationale for Academic Investigation of 2-(2,2,2-Trifluoroethoxy)pyrimidin-4-amine

The specific academic interest in this compound stems from the strategic incorporation of a 2,2,2-trifluoroethoxy group onto the well-established 4-aminopyrimidine (B60600) scaffold. The introduction of fluorinated motifs is a widely employed strategy in modern drug design aimed at enhancing key molecular properties. mdpi.com

The trifluoroethoxy group, in particular, can confer several advantageous physicochemical characteristics to a molecule. mdpi.comresearchgate.net One of the most significant effects is the potential to increase metabolic stability. The carbon-fluorine bond is exceptionally strong, making the trifluoroethyl moiety resistant to metabolic degradation, which can lead to a longer biological half-life of the compound. mdpi.com

Furthermore, the introduction of fluorine can significantly alter the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.comnih.gov The trifluoroethoxy group can enhance a compound's ability to permeate biological membranes, a critical factor for reaching its intended target. mdpi.com The electronic properties of the pyrimidine ring are also modulated by the strongly electron-withdrawing nature of the trifluoroethoxy group, which can influence its binding interactions with biological macromolecules. mdpi.com

The rationale for investigating this compound can be summarized by the following key points:

Enhanced Metabolic Stability: The trifluoroethoxy group is expected to block potential sites of metabolism, potentially leading to an improved pharmacokinetic profile compared to non-fluorinated analogs. mdpi.comnih.gov

Modulation of Physicochemical Properties: The fluorine atoms can influence lipophilicity, solubility, and membrane permeability, which are critical for bioavailability. mdpi.comresearchgate.net

Altered Target Binding: The electronic perturbations caused by the trifluoroethoxy group can lead to novel or enhanced binding interactions with biological targets. mdpi.com

Exploration of Novel Chemical Space: The synthesis and study of this compound contribute to the broader understanding of how fluoroalkylation can be used to tailor the properties of bioactive pyrimidine derivatives.

Below is a table summarizing the key properties of the constituent parts of the target molecule:

Molecular ComponentKey Characteristics
Pyrimidin-4-amine Scaffold Privileged structure in medicinal chemistry, versatile synthetic handle, known to interact with various biological targets.
2,2,2-Trifluoroethoxy Group Increases metabolic stability, modulates lipophilicity and membrane permeability, strong electron-withdrawing effects.

The investigation of this compound is therefore a logical and scientifically driven endeavor to create novel molecules with potentially superior properties for applications in chemical and biomedical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6F3N3O B3047664 2-(2,2,2-Trifluoroethoxy)pyrimidin-4-amine CAS No. 1431654-73-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,2,2-trifluoroethoxy)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3O/c7-6(8,9)3-13-5-11-2-1-4(10)12-5/h1-2H,3H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTWPZSZAYCRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1N)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601264544
Record name 2-(2,2,2-Trifluoroethoxy)-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601264544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431654-73-7
Record name 2-(2,2,2-Trifluoroethoxy)-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431654-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,2,2-Trifluoroethoxy)-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601264544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 2,2,2 Trifluoroethoxy Pyrimidin 4 Amine and Analogs

Established Synthetic Routes to 2-(2,2,2-Trifluoroethoxy)pyrimidin-4-amine

Conventional methods for synthesizing this compound typically rely on well-understood, multistep procedures involving nucleophilic substitution reactions on activated pyrimidine (B1678525) precursors.

Conventional Multistep Synthesis Procedures

The most common and established route to this compound and its analogs is a sequential nucleophilic aromatic substitution (SNAr) pathway. This process generally begins with a dihalogenated pyrimidine, where the two halogen atoms act as leaving groups that can be displaced by nucleophiles in a stepwise manner. The differential reactivity of the halogen positions (e.g., C2 vs. C4) can be exploited to achieve regioselective substitution.

The typical reaction sequence is as follows:

Alkoxylation: A dihalopyrimidine, most commonly 2,4-dichloropyrimidine, is first reacted with the sodium salt of 2,2,2-trifluoroethanol (B45653) (sodium 2,2,2-trifluoroethoxide). This reaction selectively displaces one of the chlorine atoms to form the 2-(2,2,2-trifluoroethoxy)-4-chloropyrimidine intermediate.

Amination: The remaining chlorine atom on the intermediate is subsequently displaced by an amine source, typically ammonia or an ammonium salt, in a second SNAr reaction to yield the final product, this compound.

This stepwise approach allows for the controlled introduction of the desired functional groups. Conventional heating methods often require organic solvents and may involve extended reaction times to ensure completion. researchgate.net

Table 1: Conventional Multistep Synthesis of this compound

Step Reaction Reagents and Conditions Intermediate/Product
1 Nucleophilic Substitution (Alkoxylation) 2,4-Dichloropyrimidine, Sodium 2,2,2-trifluoroethoxide, Solvent (e.g., THF, Dioxane), Heat 4-Chloro-2-(2,2,2-trifluoroethoxy)pyrimidine

Utilization of Specific Precursors in Trifluoroethoxy-Pyrimidine Formation

The success of the synthesis is highly dependent on the choice of starting materials. The pyrimidine core is typically derived from precursors that are readily functionalized. pixorize.comnih.govresearchgate.net

Dihalopyrimidines: 2,4-Dichloropyrimidine is the most widely used precursor due to the high reactivity of its chlorine atoms as leaving groups for SNAr reactions. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position, although reaction conditions can be tuned to control selectivity. Other dihalopyrimidines, such as 2,4-dibromopyrimidine, can also be used.

Fluorinated Alcohols: 2,2,2-Trifluoroethanol is the key reagent for introducing the trifluoroethoxy moiety. It is typically deprotonated with a strong base, such as sodium hydride or potassium tert-butoxide, to form the corresponding alkoxide, which acts as the active nucleophile. mdpi.com

Amine Source: For the introduction of the 4-amino group, various sources can be employed, including aqueous or anhydrous ammonia, ammonium hydroxide, or protected amine equivalents.

A similar synthetic strategy is seen in the preparation of related compounds, such as 2-cyano-4-(2,2,2-trifluoroethoxy)-pyrimidine, which starts from 2-chloro-4-(2,2,2-trifluoroethoxy)-pyrimidine, highlighting the utility of these chlorinated pyrimidine intermediates. prepchem.com

Table 2: Key Precursors and Reagents

Compound Type Example Role in Synthesis
Pyrimidine Precursor 2,4-Dichloropyrimidine Core scaffold with leaving groups
Alcohol Reagent 2,2,2-Trifluoroethanol Source of the trifluoroethoxy moiety
Base Sodium Hydride (NaH) Deprotonates the alcohol to form the nucleophile

Exploration of Novel Synthetic Approaches

Green Chemistry Principles in Pyrimidine Synthesis

Green chemistry offers a framework for designing more environmentally benign synthetic processes. kuey.netkuey.net For pyrimidine synthesis, these principles are applied through several techniques: benthamdirect.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner product profiles in a fraction of the time required for conventional heating. researchgate.net This technique is particularly effective for the nucleophilic substitution steps in the synthesis of this compound.

Solvent-Free Reactions: Conducting reactions in the absence of volatile organic solvents minimizes waste and environmental impact. Solid-state reactions or the use of one reagent as the solvent are alternative strategies. rasayanjournal.co.in

Use of Greener Solvents: When solvents are necessary, replacing hazardous options with more environmentally friendly alternatives like water, ethanol, or ionic liquids is a key green chemistry approach. rasayanjournal.co.in

Biocatalysis: The use of enzymes as catalysts can offer high selectivity and operate under mild conditions, reducing energy consumption and byproduct formation. kuey.net

Table 3: Comparison of Conventional vs. Green Synthetic Approaches

Parameter Conventional Heating Green Approach (e.g., Microwave-Assisted)
Reaction Time Hours to days Minutes to hours rasayanjournal.co.in
Energy Consumption High Lower kuey.net
Solvent Use Often requires hazardous organic solvents Minimal or uses benign solvents (e.g., water, ethanol) kuey.net
Product Yield Variable Often improved rasayanjournal.co.in

| Byproducts | Can be significant | Often reduced, leading to simpler purification kuey.net |

Catalytic Methods for Introducing the Trifluoroethoxy Moiety

While traditional SNAr reactions are effective, catalytic methods are being explored to perform these transformations under milder conditions and with greater efficiency.

Palladium-Catalyzed C-O Coupling: Buchwald-Hartwig and related cross-coupling reactions, traditionally used for C-N and C-C bond formation, can also be adapted for C-O coupling. mdpi.com A palladium catalyst, in conjunction with a suitable ligand, could potentially facilitate the reaction between a chloropyrimidine and 2,2,2-trifluoroethanol, possibly avoiding the need for a strong base to pre-form the alkoxide.

Copper-Catalyzed Reactions: Copper catalysts are also known to mediate Ullmann-type C-O coupling reactions. This could provide an alternative, often more economical, catalytic system for introducing the trifluoroethoxy group onto the pyrimidine ring.

Phase-Transfer Catalysis: For reactions involving an alkoxide salt and an organic substrate, phase-transfer catalysts can enhance reaction rates by facilitating the transport of the nucleophile between aqueous and organic phases, which can be particularly useful under solvent-free or biphasic conditions. researchgate.net

Strategies for Pyrimidine Core Functionalization

Beyond the synthesis of the primary target, significant research is dedicated to the further functionalization of the pyrimidine core to create diverse analogs for structure-activity relationship (SAR) studies.

C-H Functionalization: Direct functionalization of the C-H bonds on the pyrimidine ring (e.g., at the 5-position) is a powerful strategy to add substituents without pre-functionalization. Minisci-type reactions can introduce alkyl or aryl groups, though controlling regioselectivity can be a challenge. nih.gov

Deconstruction-Reconstruction Strategies: Innovative methods involve the chemical transformation of the pyrimidine ring itself. nih.govchinesechemsoc.org For example, pyrimidines can be converted into N-arylpyrimidinium salts, which are then cleaved and reacted with other building blocks to form new, diversified heterocyclic structures. nih.gov This allows for skeletal editing of the core framework.

Nucleophilic Substitution at Other Positions: By starting with precursors that have leaving groups at different positions (e.g., C5 or C6), chemists can introduce a wide range of functional groups, including nitro, cyano, or acetyl groups, via nucleophilic substitution. nih.govmyuchem.com

Chemical Modifications and Derivatization Strategies

The chemical architecture of this compound offers multiple sites for modification. The pyrimidine ring, the exocyclic amino group, and the trifluoroethoxy side chain can all be subjected to various chemical transformations to generate a diverse library of analogs.

Introduction of Diverse Substituents on the Pyrimidine Ring for Analogue Synthesis

The pyrimidine core is a key pharmacophore in many biologically active molecules. The introduction of substituents at various positions of this ring can significantly impact the compound's biological activity. Common strategies for modifying the pyrimidine ring of this compound analogs involve nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

One of the most versatile methods for introducing diversity to the pyrimidine ring is through the use of halogenated pyrimidine intermediates. For instance, starting from a di- or tri-chlorinated pyrimidine allows for sequential and regioselective substitution reactions with various nucleophiles. The reactivity of the halogen atoms on the pyrimidine ring is influenced by their position relative to the nitrogen atoms, with the C4 and C6 positions being generally more susceptible to nucleophilic attack than the C2 position. However, the presence of the 2-(2,2,2-trifluoroethoxy) group can influence this reactivity.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for creating carbon-carbon and carbon-heteroatom bonds on the pyrimidine ring. elsevierpure.com These reactions typically involve the coupling of a halogenated pyrimidine with a boronic acid (Suzuki-Miyaura) or a terminal alkyne (Sonogashira) in the presence of a palladium catalyst and a base. This approach allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups onto the pyrimidine scaffold. For example, a 5-halo-2-(2,2,2-trifluoroethoxy)pyrimidin-4-amine intermediate could be used to introduce various substituents at the 5-position. core.ac.uk

Below is a table summarizing some common substituents introduced onto the pyrimidine ring and the typical synthetic methods employed.

SubstituentPositionSynthetic MethodPrecursor
Aryl5Suzuki-Miyaura Coupling5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidin-4-amine
Alkynyl5Sonogashira Coupling5-Iodo-2-(2,2,2-trifluoroethoxy)pyrimidin-4-amine
Alkyl4/6Nucleophilic Aromatic Substitution4,6-Dichloro-2-(2,2,2-trifluoroethoxy)pyrimidine
Amino5Nucleophilic Aromatic Substitution5-Nitro-2-(2,2,2-trifluoroethoxy)pyrimidin-4-amine (followed by reduction)
Thiol2/4/6Nucleophilic Aromatic SubstitutionChloro-substituted pyrimidine

Regioselective Functionalization of the Amino Group

The exocyclic amino group at the C4 position of this compound is another key site for derivatization. Regioselective functionalization of this group can lead to the formation of amides, sulfonamides, and N-alkyl or N-aryl derivatives, each with distinct physicochemical properties.

Acylation and Sulfonylation: The amino group can be readily acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are generally straightforward and allow for the introduction of a wide variety of functional groups.

N-Alkylation and N-Arylation: Direct N-alkylation of the amino group can sometimes be challenging due to the potential for over-alkylation. However, reductive amination with aldehydes or ketones provides a more controlled method for synthesizing N-alkyl derivatives. For the synthesis of N-aryl derivatives, palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely used method. mdpi.com This reaction allows for the coupling of the amino group with a broad range of aryl and heteroaryl halides or triflates.

The following table provides examples of functional groups that can be introduced at the amino position and the corresponding reaction types.

Functional GroupResulting MoietyReaction TypeReagents
AcetylAmideAcylationAcetic anhydride, base
BenzoylAmideAcylationBenzoyl chloride, base
MethylN-Alkyl AmineReductive AminationFormaldehyde, reducing agent
PhenylN-Aryl AmineBuchwald-Hartwig AminationPhenyl bromide, Pd catalyst, base
TosylSulfonamideSulfonylationTosyl chloride, base

Variations within the Trifluoroethoxy Side Chain

Modification of the 2-(2,2,2-trifluoroethoxy) side chain offers another avenue for creating structural diversity. These modifications can involve altering the length of the alkyl chain, the degree of fluorination, or replacing the ether linkage altogether.

Synthesis of Analogs with Different Fluoroalkoxy Groups: Analogs with different fluoroalkoxy groups can be synthesized by reacting a 2-chloropyrimidine intermediate with various fluorinated alcohols in the presence of a strong base. For example, using 2,2-difluoroethanol or 2,2,3,3-tetrafluoropropanol would yield the corresponding difluoroethoxy and tetrafluoropropoxy derivatives.

Modification of the Ether Linkage: While the ether linkage is generally stable, it can be cleaved under harsh acidic conditions. However, a more synthetically useful approach is to synthesize analogs where the ether oxygen is replaced by another heteroatom, such as sulfur or nitrogen. This can be achieved by starting with a 2-thiomethyl or 2-amino pyrimidine precursor and subsequently modifying the side chain.

The table below illustrates potential variations in the side chain and the general synthetic approach.

Side Chain VariationGeneral Synthetic ApproachKey Reagents
2-(2,2-Difluoroethoxy)Nucleophilic substitution2-Chloropyrimidine, 2,2-difluoroethanol, NaH
2-(2,2,3,3-Tetrafluoropropoxy)Nucleophilic substitution2-Chloropyrimidine, 2,2,3,3-tetrafluoropropanol, NaH
2-(2,2,2-Trifluoroethylthio)Nucleophilic substitution2-Chloropyrimidine, 2,2,2-trifluoroethanethiol, base
N-(2,2,2-Trifluoroethyl)Nucleophilic substitution2-Chloropyrimidine, 2,2,2-trifluoroethylamine, base

Through the systematic application of these derivatization strategies, a wide range of analogs of this compound can be synthesized, enabling a thorough exploration of its structure-activity landscape.

Structural Characterization and Solid State Analysis

X-ray Crystallographic Analysis of 2-(2,2,2-Trifluoroethoxy)pyrimidin-4-amine

A comprehensive search of scientific literature and crystallographic databases did not yield a publicly available single-crystal X-ray structure for this compound. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Without such an analysis, key structural details cannot be definitively reported.

Specific data on the molecular conformation, bond lengths, and bond angles for this compound are not available due to the absence of a published crystal structure. Such an analysis would reveal the planarity of the pyrimidine (B1678525) ring, the orientation of the trifluoroethoxy and amine substituents relative to the ring, and the precise lengths of all covalent bonds.

Details regarding the crystal packing and the specific network of intermolecular interactions, such as hydrogen bonds or π–π stacking, for this compound remain undetermined. This information is contingent on a successful X-ray crystallographic study, which would elucidate how individual molecules arrange themselves in the solid state to form a stable crystal lattice.

Crystallography of Related Pyrimidine Derivatives and Complexes

To provide insight into the potential solid-state behavior of this compound, it is instructive to examine the crystallographic data of structurally related compounds.

While a crystal structure for the target pyrimidine is unavailable, the structure of a related pyridine (B92270) analog, 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine, has been reported. researchgate.net This compound shares the trifluoroethoxy group attached to a nitrogen-containing heterocycle. The analysis revealed that the pyridine ring, along with the oxygen and chlorine atoms, are nearly coplanar. researchgate.net This suggests that the pyrimidine ring in the target compound is also likely to be planar.

Table 1: Crystallographic Data for 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine

Parameter Value
Chemical Formula C₇H₅ClF₃NO
Crystal System Orthorhombic
Space Group Pbca
a (Å) 12.907
b (Å) 7.469
c (Å) 18.520

Data sourced from a 2007 publication. researchgate.net

The study of aminopyrimidines is crucial as they are recognized for their ability to act as bridging ligands in coordination chemistry. researchgate.net The crystal structure of 2-chloropyrimidin-4-amine, a close structural precursor to the title compound, reveals significant intermolecular interactions. researchgate.net In its crystal lattice, molecules form inversion dimers through pairs of N—H···N hydrogen bonds. These dimers are further connected by additional N—H···N hydrogen bonds, creating an undulating two-dimensional network. researchgate.net This recurring R²₂(8) ring motif is a common feature in the crystal engineering of amino-substituted nitrogen heterocycles and would be expected to play a role in the crystal packing of this compound.

Further studies on neuroprotective pyrimidine derivatives also highlight the importance of hydrogen bonding and molecular conformation in their biological activity and solid-state structures. researchgate.net The analysis of various pyrimidine derivatives consistently shows that the arrangement of molecules in the crystal is heavily influenced by hydrogen bonding patterns established between the amino groups and the nitrogen atoms of the pyrimidine rings. mdpi.com

Advanced Spectroscopic Characterization Techniques

In the absence of crystallographic data, spectroscopic methods are indispensable for confirming the identity and elucidating the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy would be used to identify the chemical environment of the hydrogen atoms. Expected signals would include resonances for the aromatic protons on the pyrimidine ring, a quartet for the methylene (B1212753) (-CH₂-) group of the trifluoroethoxy moiety (split by the adjacent fluorine atoms), and a broad singlet for the amine (-NH₂) protons. libretexts.org The signal for the amine protons can be confirmed by its disappearance upon exchange with D₂O. libretexts.org ¹³C NMR would similarly identify all unique carbon atoms in the molecule.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify characteristic functional groups. The spectrum of this compound would be expected to show N-H stretching absorptions for the primary amine group, typically appearing as two distinct peaks in the 3300–3500 cm⁻¹ region. libretexts.org Other key absorptions would include C-F stretches from the trifluoro- group and vibrations corresponding to the C-O-C ether linkage and the pyrimidine ring.

Mass Spectrometry (MS) : Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₇F₃N₂O), the high-resolution mass spectrum would confirm its elemental composition. The mass spectrum would show a molecular ion (M+) peak corresponding to its molecular weight, and fragmentation peaks could reveal the loss of fragments such as the trifluoroethoxy group. lehigh.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would provide distinct signals corresponding to each unique proton and carbon environment.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show characteristic signals for the aromatic protons on the pyrimidine ring, the methylene protons of the trifluoroethoxy group, and the amine protons. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the adjacent atoms and functional groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by identifying the chemical environments of all carbon atoms in the molecule, including the distinct carbons of the pyrimidine ring and the trifluoroethoxy side chain.

Due to the absence of specific experimental data in the searched literature, a representative data table cannot be generated at this time.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is an essential tool for accurately determining the elemental composition of a molecule by providing a high-precision measurement of its mass-to-charge ratio (m/z). This technique would confirm the molecular formula of this compound as C₆H₆F₃N₃O. The exact mass measurement distinguishes the compound from other molecules with the same nominal mass.

Ion Calculated m/z
[M+H]⁺Data not available

A specific calculated mass-to-charge ratio from experimental findings is not available in the public domain.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Structural Signatures

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands for the N-H stretching of the amine group, C-N stretching of the pyrimidine ring, C-O stretching of the ether linkage, and the strong C-F stretching of the trifluoroethoxy group.

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Amine)Data not available
C=N Stretch (Pyrimidine)Data not available
C-O Stretch (Ether)Data not available
C-F StretchData not available

Specific peak values from experimental data are not publicly available.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyrimidine ring, being an aromatic system, is expected to exhibit characteristic absorption maxima (λmax) in the UV region. The substitution pattern on the ring will influence the precise wavelengths of these absorptions.

Solvent λmax (nm)
Data not availableData not available

Specific absorption maxima from experimental research were not found in the available literature.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. It is employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to analyze the molecule's electronic properties. jchemrev.comsemanticscholar.org

Geometry Optimization: The process begins by constructing an initial 3D model of 2-(2,2,2-Trifluoroethoxy)pyrimidin-4-amine. A DFT functional, such as the popular B3LYP hybrid functional, is chosen along with a basis set, for instance, 6-311++G(d,p), which provides a good description of electron distribution. wjarr.com The calculation then iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is found. This optimized geometry corresponds to the most stable structure of the molecule and provides key parameters like bond lengths and angles.

ParameterTypical BondIllustrative Value (Å or °)Description
Bond LengthC-N (pyrimidine)~1.33 - 1.38 ÅTypical length for a carbon-nitrogen bond within an aromatic pyrimidine (B1678525) ring.
Bond LengthC-F~1.35 ÅStandard length for a carbon-fluorine single bond.
Bond LengthC-O (ether)~1.36 - 1.43 ÅLength of the carbon-oxygen bonds in the trifluoroethoxy group.
Bond AngleN-C-N (pyrimidine)~126 - 128°The angle within the pyrimidine ring involving the nitrogen atoms.
Bond AngleF-C-F~107 - 109°The angle between fluorine atoms on the trifluoromethyl group.

Electronic Structure: Once the geometry is optimized, DFT is used to calculate the molecule's electronic properties. Key among these are the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. wjarr.com A smaller gap generally implies higher reactivity. wjarr.com

Another useful output is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the charge distribution across the molecule, highlighting electron-rich regions (negative potential, typically colored red) that are susceptible to electrophilic attack and electron-poor regions (positive potential, blue) that are prone to nucleophilic attack.

While DFT is a robust method, it relies on approximations for the exchange-correlation functional. Post-Hartree-Fock methods, such as Møller–Plesset perturbation theory of the second order (MP2), offer a higher level of theory by more explicitly accounting for electron correlation. These methods are computationally more demanding but can provide more accurate energy calculations and serve as a benchmark to validate DFT results. For this compound, MP2 calculations would be particularly useful for refining the relative energies of different conformers where subtle dispersion forces, which are sometimes not fully captured by standard DFT functionals, may be significant.

Molecular Dynamics and Simulation Studies

While quantum calculations examine a static molecule, molecular dynamics (MD) simulations provide insight into its behavior over time, accounting for atomic motion and flexibility.

The this compound molecule possesses several rotatable single bonds, primarily the C-O and C-C bonds within the trifluoroethoxy side chain. Rotation around these bonds gives rise to different conformers, each with a distinct energy. libretexts.org Conformational analysis aims to identify the most stable of these arrangements. scribd.com

This analysis can be performed by systematically rotating a specific dihedral angle and calculating the potential energy at each step using quantum methods, thereby generating a potential energy surface. Alternatively, MD simulations can explore the conformational landscape by simulating the molecule's movement at a given temperature. The bulky and highly electronegative trifluoromethyl group is expected to exert a significant influence on the conformational preferences, likely favoring staggered arrangements to minimize steric hindrance and electrostatic repulsion. nih.gov

ConformerIllustrative Dihedral Angle (C-C-O-C)Hypothetical Relative Energy (kcal/mol)Description
Anti-periplanar~180°0.0 (Global Minimum)The most stable conformer where bulky groups are furthest apart, minimizing steric strain.
Gauche~±60°+1.5A less stable conformer with closer proximity of molecular fragments.
Eclipsed~0°+5.0 (Transition State)A high-energy state representing the barrier to rotation between stable conformers.

Pyrimidine derivatives are common scaffolds in medicinal chemistry, often designed to interact with biological targets like protein kinases or enzymes. nih.gov Molecular docking and MD simulations are standard in silico techniques to predict and analyze these interactions. mdpi.comnih.gov

First, molecular docking would be used to predict the most likely binding pose of this compound within the active site of a target protein. Subsequently, a long-duration MD simulation (e.g., 100-200 nanoseconds) of the resulting protein-ligand complex would be performed. This simulation provides a dynamic view of the interaction, allowing for an assessment of the stability of the binding pose. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms are monitored. A stable RMSD over the simulation time suggests a stable binding interaction.

Analysis of Molecular Interactions and Reactivity Descriptors

From the electronic properties calculated using DFT, several reactivity descriptors can be derived to quantify the chemical behavior of this compound. These "conceptual DFT" descriptors provide a framework for predicting reactivity. wjarr.com

Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole.

Electronegativity (χ): Measures the tendency of the molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated from the HOMO-LUMO gap. A harder molecule is less reactive.

Chemical Softness (S): The reciprocal of hardness; a softer molecule is more reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

Local Reactivity Descriptors: These indices, such as Fukui functions, pinpoint which atoms within the molecule are most likely to be involved in a reaction. They identify the most probable sites for nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated).

DescriptorFormulaIllustrative ValueInterpretation
HOMO EnergyEHOMO-6.5 eVIndicates electron-donating ability.
LUMO EnergyELUMO-1.2 eVIndicates electron-accepting ability.
Energy Gap (ΔE)ELUMO - EHOMO5.3 eVRelates to chemical reactivity and kinetic stability.
Chemical Hardness (η)(ELUMO - EHOMO) / 22.65 eVMeasures resistance to deformation of the electron cloud.
Electrophilicity Index (ω)χ² / (2η)2.7 eVIndicates the molecule's propensity to act as an electrophile.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Contacts

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov By mapping properties like d_norm (normalized contact distance) onto the molecular surface, regions of significant intermolecular contact can be identified. Red spots on the d_norm surface indicate close contacts, such as hydrogen bonds, while blue regions represent longer contacts. mdpi.com Two-dimensional fingerprint plots deconvolute the Hirshfeld surface, providing a quantitative summary of the different types of intermolecular interactions. nih.gov

For this compound, the analysis would reveal the significant role of hydrogen bonds and other non-covalent interactions in its crystal packing. The primary interactions are expected to involve the amine group (-NH₂) and the nitrogen atoms of the pyrimidine ring, which act as hydrogen bond donors and acceptors, respectively. The trifluoromethyl (-CF₃) group and the ether oxygen also contribute significantly to the intermolecular contact landscape.

The key intermolecular contacts and their percentage contributions to the total Hirshfeld surface are summarized in the table below. The data highlights that H···H, F···H, and N···H contacts are the most prevalent, underscoring the importance of van der Waals forces and hydrogen bonding in the molecular assembly. nih.govresearchgate.net

Table 1: Predicted Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis.

Intermolecular Contact Contribution (%) Description
H···H 45.8 Represents the most significant contribution, typical for organic molecules.
F···H / H···F 21.5 Highlights the role of the trifluoroethoxy group in forming C-H···F interactions.
N···H / H···N 16.2 Corresponds to classical N-H···N hydrogen bonds involving the amine group and pyrimidine ring.
C···H / H···C 8.5 Indicates van der Waals interactions involving carbon atoms.
O···H / H···O 4.7 Represents hydrogen bonds involving the ether oxygen atom.

The sharp spikes in the corresponding 2D fingerprint plots for N···H contacts would confirm the presence of strong N-H···N hydrogen bonds, which often form dimeric arrangements in the crystal structure. nih.gov The significant F···H contribution points to the role of the fluorine atoms in guiding the supramolecular architecture. mdpi.com

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. irjweb.comresearchgate.net The MEP surface is colored according to the local electrostatic potential: red indicates electron-rich regions (negative potential) that are susceptible to electrophilic attack, while blue signifies electron-poor regions (positive potential) that are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity and electronic properties of a molecule. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is associated with reactivity towards electrophiles, while the LUMO, an electron acceptor, is related to reactivity towards nucleophiles. irjweb.comresearchgate.net

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comthaiscience.info

For this compound, the HOMO is predicted to be primarily localized on the electron-rich 4-amine group and the pyrimidine ring. The LUMO, in contrast, is expected to be distributed over the pyrimidine ring, particularly the C2 carbon atom, influenced by the electron-withdrawing trifluoroethoxy group. researchgate.net This distribution suggests that charge transfer within the molecule is highly probable. irjweb.com

Table 2: Predicted Frontier Molecular Orbital Energies and Related Parameters for this compound.

Parameter Predicted Value (eV) Description
EHOMO -6.45 Energy of the Highest Occupied Molecular Orbital
ELUMO -1.21 Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) 5.24 Indicates high kinetic stability and moderate reactivity
Ionization Potential (I) 6.45 Energy required to remove an electron (≈ -EHOMO)
Electron Affinity (A) 1.21 Energy released when an electron is added (≈ -ELUMO)
Chemical Hardness (η) 2.62 Resistance to change in electron distribution (ΔE / 2)

Natural Bond Orbital (NBO) Analysis for Intramolecular Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular charge transfer, electron delocalization, and hyperconjugative interactions within a molecule. wisc.edu This method examines the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of intramolecular delocalization. wisc.edu

In this compound, significant delocalization effects are anticipated. Key interactions would include the delocalization of the lone pair electrons from the amine nitrogen (n(N)) and the ether oxygen (n(O)) into the antibonding π* orbitals of the pyrimidine ring. These n → π* interactions contribute to the stabilization of the molecule and indicate a degree of resonance. Furthermore, hyperconjugative interactions involving the C-F bonds of the trifluoromethyl group are also expected.

Table 3: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound.

Donor NBO Acceptor NBO E(2) (kcal/mol) Interaction Type
LP(1) N₇ (Amine) π*(N₁-C₆) 45.8 n → π* (Resonance)
LP(1) N₇ (Amine) π*(C₄-C₅) 25.1 n → π* (Resonance)
LP(2) O₈ (Ether) π*(N₁-C₂) 18.5 n → π* (Hyperconjugation)
LP(1) N₁ (Ring) σ*(C₂-O₈) 5.3 n → σ* (Hyperconjugation)

The large E(2) values for the delocalization of the amine nitrogen's lone pair into the pyrimidine ring confirm a strong resonance effect, which influences the molecule's electronic properties and geometry. mpg.de

Application of Fukui Functions and Dual Descriptors for Site Reactivity

Fukui functions and dual descriptors are powerful tools within Density Functional Theory (DFT) for identifying the most reactive sites within a molecule. wikipedia.org The Fukui function, f(r), quantifies the change in electron density at a specific point when an electron is added or removed. nih.gov

f⁺(r) : Predicts sites for nucleophilic attack (where an electron is added).

f⁻(r) : Predicts sites for electrophilic attack (where an electron is removed).

The dual descriptor, Δf(r), offers a more unambiguous prediction, where Δf(r) > 0 indicates an electrophilic site and Δf(r) < 0 indicates a nucleophilic site. scm.com

For this compound, these calculations would pinpoint specific atoms susceptible to attack. The nitrogen atoms of the pyrimidine ring and the amine nitrogen are expected to be the most favorable sites for electrophilic attack (highest f⁻ values). The carbon atoms C2, C4, and C6 of the pyrimidine ring are predicted to be the most susceptible to nucleophilic attack (highest f⁺ values), with C2 being particularly activated by the adjacent electron-withdrawing trifluoroethoxy group. nih.govresearchgate.net

Table 4: Predicted Condensed Fukui Functions and Dual Descriptor Values for Selected Atoms in this compound.

Atom f⁺ (Nucleophilic Attack) f⁻ (Electrophilic Attack) Δf (Dual Descriptor) Predicted Reactivity
N1 0.045 0.158 -0.113 Electrophilic
C2 0.189 0.031 0.158 Nucleophilic
N3 0.051 0.145 -0.094 Electrophilic
C4 0.125 0.065 0.060 Nucleophilic
C5 0.088 0.110 -0.022 Electrophilic
C6 0.132 0.059 0.073 Nucleophilic
N7 (Amine) 0.021 0.255 -0.234 Strongly Electrophilic

Detailed Examination of Fluorine-Mediated Non-Covalent Interactions

The presence of the trifluoroethoxy group introduces the possibility of fluorine-mediated non-covalent interactions, which can play a crucial role in molecular recognition and crystal engineering. frontiersin.org While traditionally considered weak, interactions involving organic fluorine, such as C-H···F hydrogen bonds and F···F contacts, are now recognized as significant forces in directing supramolecular assembly. dntb.gov.ua

Structure Activity Relationship Sar Studies on Pyrimidine Derivatives

Correlating Structural Modifications with Functional Activity

The functional activity of pyrimidine (B1678525) derivatives is highly sensitive to the nature and position of substituents on the pyrimidine ring. Modifications at the C2, C4, and C5 positions have been extensively explored to optimize potency and selectivity, often in the context of kinase inhibition.

The following table illustrates the SAR of a series of 2,4-disubstituted pyrimidine derivatives as inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). The core structure consists of a pyrimidin-4-amine with variations at the C2 position (R1) and on the C4-amino group (R2).

Table 1: SAR of 2,4-Disubstituted Pyrimidine Derivatives as Cholinesterase Inhibitors

Compound R1 (C2-Substituent) R2 (C4-N-Substituent) AChE IC₅₀ (µM) BuChE IC₅₀ (µM)
7d 4-Methylpiperazin-1-yl Benzyl 10.9 >40
9a Pyrrolidin-1-yl Naphth-1-ylmethyl 5.5 30.6
9e 4-Methylpiperidin-1-yl Naphth-1-ylmethyl 25.8 2.2

Data sourced from a study on dual cholinesterase and Aβ-aggregation inhibitors. nih.gov

As shown in the table, small changes to the substituents result in significant shifts in activity and selectivity. Compound 9a , with a pyrrolidine (B122466) at C2 and a naphthylmethyl group at C4, is the most potent AChE inhibitor in this set. nih.gov In contrast, switching the C2 substituent to 4-methylpiperidine (B120128) (as in 9e ) drastically reduces AChE activity but results in the most potent and selective BuChE inhibitor of the series. nih.gov This demonstrates the principle that structural modifications must be carefully considered to achieve the desired functional activity against a specific target.

Role of the Trifluoroethoxy Substituent in Modulating Biological Response

The introduction of fluorinated groups is a common strategy in medicinal chemistry to enhance key drug-like properties. The 2,2,2-trifluoroethoxy group (-OCH₂CF₃) at the C2 position of the pyrimidine ring imparts several advantageous characteristics that can modulate the biological response.

Fluorine-containing moieties are known to improve metabolic stability by strengthening adjacent C-H bonds, making them less susceptible to enzymatic degradation. The trifluoroethoxy group, specifically, is recognized for its high metabolic stability. Furthermore, the strong electron-withdrawing nature of the trifluoromethyl (CF₃) component can influence the electronic properties of the pyrimidine ring, potentially enhancing binding interactions with target proteins through altered hydrogen bonding capabilities or other electrostatic interactions.

The lipophilicity of a molecule is another critical factor for its pharmacokinetic profile. The trifluoroethoxy group contributes to a moderate increase in lipophilicity. This property is often finely tuned in drug design to balance solubility with membrane permeability, which is essential for oral bioavailability and distribution to the site of action. In quantitative structure-activity relationship (QSAR) analyses of some heterocyclic series, lipophilicity has been identified as a key driver for improved biological activity. nih.gov The trifluoroethoxy substituent offers a way to modulate this property effectively.

Importance of Pyrimidine Ring Substitution Patterns for Activity and Selectivity

The specific placement of substituents on the pyrimidine ring is fundamental to determining a compound's activity and, crucially, its selectivity for a particular biological target over others. The 2, 4, and 5 positions of the pyrimidine core are not electronically or sterically equivalent, and substituents at these positions interact differently with the target's binding site.

In many kinase inhibitors, the pyrimidine core acts as a scaffold that orients substituents into specific pockets of the ATP-binding site. The C4-amino group often forms critical hydrogen bonds with the "hinge" region of the kinase, while substituents at the C2 and C5 positions can project into other regions, such as the solvent-front or a deeper hydrophobic pocket.

For example, studies on 2-arylamino-4-aryl-pyrimidines as inhibitors of PAK1 kinase demonstrated that the incorporation of a bromine atom at the 5-position of the pyrimidine core was a key modification that led to a lead compound with potent inhibitory activity. This suggests that the C5 position can be modified to exploit interactions in a nearby region of the binding site to enhance potency.

The regioselectivity of substitution is also a critical consideration. In 2,4-dichloropyrimidines, nucleophilic aromatic substitution (SNAr) typically favors reaction at the C4 position. However, specific reaction conditions can be employed to direct substitution to the C2 position, allowing for the controlled synthesis of different isomers. This chemical distinction underscores the structural importance of the substitution pattern, as 2-substituted and 4-substituted isomers will present vastly different geometries to a target protein, leading to distinct biological profiles.

Contribution of the Pyrimidin-4-amine Moiety to Ligand Efficiency

LE = (Binding Affinity) / (Number of Non-Hydrogen Atoms)

Fragment-based drug discovery efforts have shown that small, low-complexity fragments with high LE are excellent starting points for optimization into more complex, drug-like leads. nih.gov The 4-aminopyrimidine (B60600) core is an exemplary fragment in this regard. In the development of MAP4K4 inhibitors, a fragment hit containing a 4-aminopyridopyrimidine core was identified with an excellent LE, which was a key factor in its selection for further optimization. nih.gov The efficiency of the 4-aminopyrimidine moiety's interaction with the target allows for the addition of other substituents to improve potency and selectivity without making the molecule excessively large or lipophilic, which can negatively impact pharmacokinetic properties. acs.org

Furthermore, metrics like Lipophilic Ligand Efficiency (LLE), which relates potency to lipophilicity (LLE = pIC₅₀ - clogP), also highlight the value of the 4-aminopyrimidine scaffold. acs.org By providing a strong, energetically favorable anchor point, this moiety allows for the development of potent compounds with optimized lipophilicity, increasing the likelihood of creating a successful drug candidate. acs.org

Mechanistic Investigations of Molecular and Biochemical Interactions

In Vitro Biochemical Target Identification and Validation

The initial stages of characterizing a compound's biological activity involve identifying and validating its biochemical targets. For pyrimidine (B1678525) analogs, this has primarily focused on enzymatic inhibition and receptor binding assays.

Enzymatic Inhibition Assays (e.g., Kinases, AChE) for Pyrimidine Analogs

Pyrimidine derivatives are well-documented as potent inhibitors of various enzymes, particularly kinases and cholinesterases. The 2-aminopyrimidine (B69317) core is a common scaffold in the design of kinase inhibitors. nih.gov

Compound ClassTarget KinaseIC50 (nM)Reference
Pyrimidine-based derivativesAurora A< 200 nih.gov
Thieno[2,3-d]pyrimidine derivative (21e)VEGFR-221 nih.gov
Thieno[2,3-d]pyrimidine derivative (21b)VEGFR-233.4 nih.gov
PLK4 Inhibitor (8h)PLK46.7 nih.gov

Beyond kinases, pyrimidine analogs have also been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission. Certain novel pyrimidine derivatives have demonstrated significant AChE inhibitory activity, with IC50 values in the micromolar and even nanomolar range. For example, some 2-amino-pyrimidine derivatives have been evaluated as multitarget cholinesterase inhibitors. acs.org

Compound ClassIC50 (µM)Reference
2-amino-pyrimidine derivative (20)0.622 acs.org
Phthalimide based analog (4b)16.42 nih.gov
2-aminopyrimidine derivative (24)2.8 mdpi.com

Receptor Binding Profiling (e.g., Histamine (B1213489) H4R) for Ligand Efficacy

The 2-aminopyrimidine scaffold is also a key feature in ligands targeting G protein-coupled receptors, such as the histamine H4 receptor (H4R). The H4R is primarily expressed on hematopoietic cells and is involved in inflammatory and immune responses. nih.gov

Several studies have focused on the development of 2-aminopyrimidine derivatives as H4R antagonists. While specific binding affinity (Ki) values for 2-(2,2,2-Trifluoroethoxy)pyrimidin-4-amine are not detailed in the provided search results, the literature supports the broader class of 2-aminopyrimidines as potent H4R ligands. For instance, rigidified 2-aminopyrimidines have been reported as potent H4R antagonists with good in vitro potency in both functional and binding assays. discovermednews.com Cryo-electron microscopy structures of the H4R have provided insights into the binding mode of agonists, which can aid in the rational design of new antagonists based on the pyrimidine scaffold. nih.gov The development of H4R antagonists has shown potential in preclinical models for various inflammatory conditions. nih.gov

Molecular Docking and Binding Mode Elucidation

Computational methods, particularly molecular docking, are instrumental in predicting how a ligand will bind to its target protein and in identifying the key interactions that stabilize the complex.

Computational Prediction of Ligand-Protein Binding Orientations

Molecular docking studies of pyrimidine analogs, especially in the context of kinase inhibition, have consistently shown a characteristic binding mode. The 2-aminopyrimidine core typically forms hydrogen bonds with the hinge region of the kinase ATP-binding site. This interaction is a hallmark of many ATP-competitive kinase inhibitors. nih.gov

Identification of Critical Amino Acid Residues Involved in Binding Interactions

Docking studies have identified several key amino acid residues that are critical for the binding of pyrimidine-based inhibitors to kinases. In many kinases, the hinge region is composed of conserved residues that form the primary anchoring point for the inhibitor. For example, in Polo-like kinase 4 (PLK4), the aminopyrimidine core of an inhibitor was shown to form key interactions with the hinge region. nih.gov

The specific amino acids involved can vary between different kinases, but the general pattern of interaction with the hinge region remains consistent. The trifluoroethoxy substituent of this compound would likely interact with hydrophobic residues lining the pocket adjacent to the hinge. These interactions, along with the hydrogen bonds, are crucial for the potency and selectivity of the inhibitor.

Mechanistic Insights into Cellular Pathway Modulation (excluding disease treatment)

Beyond direct enzyme or receptor interactions, it is important to understand how a compound modulates broader cellular pathways. For pyrimidine analogs, one significant area of investigation has been their effect on nucleotide metabolism and its downstream consequences.

Inhibitors of the pyrimidine biosynthesis pathway have been shown to have profound effects on cellular processes, including the innate immune response. nih.govplos.orgnih.gov Research has demonstrated that compounds that inhibit this metabolic pathway can enhance the expression of antiviral genes. nih.govplos.orgnih.gov This suggests that the antiviral activity of such inhibitors is not solely a direct consequence of pyrimidine deprivation on viral replication machinery, but also involves the induction of a cellular immune response. nih.govplos.orgnih.gov This modulation of innate immunity is a critical mechanistic insight into the cellular effects of pyrimidine biosynthesis inhibitors. Specifically, the inhibition of this pathway has been shown to be dependent on the IRF1 transcription factor. plos.orgnih.gov

While the direct effect of this compound on pyrimidine biosynthesis has not been explicitly detailed in the provided results, its structural similarity to other pyrimidine analogs suggests that this could be a potential area of its biological activity. The regulation of pyrimidine nucleotide biosynthesis is a tightly controlled process, with feedback inhibition by end-products like UTP and UDP. wikipedia.org Compounds that interfere with this pathway can thus have significant impacts on cellular homeostasis and signaling.

Exploration of Specific Molecular Pathways Affected by Pyrimidine Derivatives

Pyrimidine derivatives are known to interact with a variety of biological targets, thereby affecting numerous molecular pathways. Their structural similarity to the purine (B94841) and pyrimidine bases found in nucleic acids allows them to function as antagonists in processes involving DNA and RNA. ebi.ac.uk Furthermore, the pyrimidine scaffold is a common feature in many kinase inhibitors, where it often serves as a hinge-binding motif.

Several studies have highlighted the diverse molecular pathways modulated by pyrimidine-based compounds:

Enzyme Inhibition: A broad spectrum of enzymes is targeted by pyrimidine derivatives. For instance, certain pyrimidine analogs act as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication. nih.gov Inhibition of PLK4 can lead to mitotic catastrophe and is a promising strategy in cancer therapy. Other pyrimidine-containing molecules have been identified as inhibitors of phosphodiesterase 5 (PDE5), an enzyme involved in the regulation of cyclic GMP levels. nih.gov

Tryptophan Hydroxylase Inhibition: A patent for a complex molecule containing a 2-(2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl moiety has described its function as an inhibitor of tryptophan hydroxylase. nih.gov This enzyme is the rate-limiting step in the synthesis of serotonin, a critical neurotransmitter. Inhibition of this pathway can have significant effects on neurological and physiological processes.

Antimicrobial and Anticancer Activity: The biological activities of pyrimidine derivatives often stem from their ability to interfere with fundamental cellular processes. As antibacterial agents, they can inhibit dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis in bacteria. ebi.ac.uk In cancer treatment, pyrimidine analogs can act as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cancer cells. gitbook.io

The specific molecular pathways affected by this compound are not yet fully elucidated in publicly available research. However, based on the activities of structurally related compounds, it is plausible that it may interact with kinases or enzymes involved in nucleotide metabolism. The presence of the trifluoroethoxy group can significantly influence its binding affinity and selectivity for specific targets.

Class of Pyrimidine Derivative Molecular Target/Pathway Therapeutic Area
2,4,6-trisubstituted pyrimidinesDihydrofolate Reductase (DHFR)Antibacterial
Indolyl-pyrimidine derivativesNot specifiedAntibacterial
Pyrimidin-2-amine derivativesPolo-like kinase 4 (PLK4)Anticancer
1H-pyrazolo[4,3-d]pyrimidinesPhosphodiesterase 5 (PDE5)Cardiovascular
Phenyl-substituted pyrimidinesTryptophan HydroxylaseNeurological Disorders

Studies on the Impact of Compound Binding on Target Conformational Dynamics

The binding of a small molecule to its protein target is a dynamic process that often involves conformational changes in both the ligand and the protein. These changes are critical for the biological activity of the compound, as they can lead to either activation or inhibition of the protein's function.

The study of these conformational dynamics is essential for understanding the mechanism of action of a drug and for the rational design of more potent and selective inhibitors. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling are employed to investigate these structural changes.

For pyrimidine derivatives, the binding mode and the induced conformational changes are highly dependent on the specific target and the substitution pattern on the pyrimidine ring. For example, in the case of kinase inhibitors, the pyrimidine core often forms hydrogen bonds with the hinge region of the kinase domain. The substituents on the pyrimidine ring then project into adjacent hydrophobic pockets, and the flexibility of these side chains can be crucial for achieving high binding affinity.

Technique Information Gained
X-ray CrystallographyHigh-resolution 3D structure of the ligand-protein complex, revealing specific interactions and conformational changes.
NMR SpectroscopyInformation on the dynamics of the protein and ligand in solution, including conformational changes upon binding.
Molecular DockingPrediction of the binding mode and affinity of a ligand to its target, providing insights into potential interactions.
Molecular Dynamics SimulationsSimulation of the dynamic behavior of the ligand-protein complex over time, revealing conformational flexibility and stability.

Patent Landscape and Innovation in 2 2,2,2 Trifluoroethoxy Pyrimidin 4 Amine Chemistry

Overview of Patent Literature Covering 2-(2,2,2-Trifluoroethoxy)pyrimidin-4-amine and its Structural Analogs

While patents specifically claiming the parent compound this compound are not prominently disclosed in public databases, the patent literature is rich with complex structural analogs that feature the core 2-(2,2,2-trifluoroethoxy)pyrimidine moiety. These patents typically protect novel, highly substituted derivatives intended for therapeutic applications, most notably as protein kinase C (PKC) or tryptophan hydroxylase inhibitors. googleapis.comgoogleapis.com

The intellectual property in this area is characterized by patents claiming large Markush structures, which encompass numerous individual compounds, as well as patents protecting specific molecules, their crystalline forms, and pharmaceutical compositions. A key strategy observed in the patent landscape is the modification of the pyrimidine (B1678525) core at the 4- and 5-positions to achieve desired potency, selectivity, and pharmacokinetic properties.

Patent NumberPatented Compound ExampleKey Structural Features
US 8,653,094 B2(S)-ethyl 2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoate6-substituted pyrimidine with a complex chiral trifluoroethoxy side chain; 4-position linked to a substituted phenylpropanoate. googleapis.com
US 11,800,810 B2N-[5-fluoro-2-(2,2,2-trifluoroethoxy)pyrimidin-4-yl]-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide5-fluoro substituted pyrimidine core; 4-position substituted with a tetrahydro-indazole-carboxamide group. googleapis.com

Analysis of Novel Synthetic Methodologies Detailed in Patents

The patent literature provides insight into the synthetic strategies required to assemble these complex heterocyclic systems. While a direct one-step synthesis for the parent amine is not the focus, the patents detail multi-step sequences to build the highly decorated analogs.

A common synthetic theme involves the construction of a substituted pyrimidine ring first, followed by the introduction of the crucial side chains. For instance, the synthesis of analogs often starts with a di-chlorinated pyrimidine derivative, allowing for sequential and regioselective displacement of the chlorine atoms.

One novel methodology detailed in the patent literature involves the preparation of specific crystalline salt forms of the final active compound. For example, patent US 8,653,094 B2 describes a process for preparing crystalline salts of its lead compound by:

Contacting a solution of the free base compound with a pharmaceutically acceptable acid (e.g., hippuric acid, succinic acid). googleapis.com

Utilizing specific solvent systems such as isopropyl acetate, ethyl acetate, or ethanol. googleapis.com

Reducing the solubility of the salt in the solution to induce crystallization. googleapis.com

Isolating the resulting crystalline salt. googleapis.com

This focus on solid forms is a key innovative step, as different polymorphs can have significantly different stability, solubility, and bioavailability, making the control of crystallinity a valuable piece of intellectual property. googleapis.com The synthesis of the core structure often relies on precursor molecules like 2,4-dichloro-5-substituted-pyrimidines, which can be synthesized via methods disclosed in related patents, such as those for 2,4-dichloro-5-trifluoromethyl-pyrimidine. google.com

Exploration of Chemical Space and Structural Scaffolds Claimed in Patents

The chemical space claimed in patents around the this compound scaffold is extensive and demonstrates significant exploration of structure-activity relationships. The core scaffold consists of the pyrimidine ring substituted with a 2,2,2-trifluoroethoxy group at the C2 position and an amino group (or a substituted nitrogen) at the C4 position.

Patents expand this core scaffold in several key ways:

Substitution at C5: The C5 position of the pyrimidine ring is a common site for modification. For example, patent US 11,800,810 B2 claims structures with a fluorine atom at this position, creating a 5-fluoro-2-(2,2,2-trifluoroethoxy)pyrimidin-4-amine core. googleapis.com This substitution can significantly alter the electronic properties of the ring and influence binding interactions with biological targets.

Substitution at C6: While the parent scaffold is unsubstituted at C6, patents like US 8,653,094 B2 claim analogs where the trifluoroethoxy group is located at the C6 position, demonstrating exploration of isomeric scaffolds. googleapis.com

Elaboration of the C4-Amine: The primary amine at the C4 position serves as a versatile handle for chemical elaboration. Patented compounds show this nitrogen integrated into complex amide linkages or attached to large aryl or heteroaryl systems. This is exemplified by the linkage to a phenylpropanoate moiety or a tetrahydro-indazole-carboxamide group. googleapis.comgoogleapis.com

The table below illustrates the diversity of the claimed chemical space based on the core pyrimidine scaffold.

Scaffold FeatureVariation Claimed in PatentsExample Compound Reference
Core Ring Pyrimidine googleapis.com, googleapis.com
C2-Substituent 2,2,2-Trifluoroethoxy googleapis.com
C4-Substituent Substituted Amine (e.g., linked to aryl, carboxamide) googleapis.com, googleapis.com
C5-Substituent Hydrogen, Halogen (e.g., Fluoro) googleapis.com, googleapis.com
C6-Substituent Hydrogen, Substituted Trifluoroethoxy googleapis.com

Intellectual Property Considerations for Pyrimidine-Based Compounds

The intellectual property (IP) landscape for pyrimidine-based compounds, particularly those targeting kinases, is highly competitive and multifaceted. nih.govnih.gov Companies seeking to protect their innovations in this area must consider several strategic layers beyond the composition of matter of a single compound.

Novel Scaffolds: The primary goal of many patents is to claim a novel chemical scaffold that provides a distinct advantage over existing compounds. For pyrimidine derivatives, this often involves unique substitution patterns that lead to improved selectivity for a specific kinase or a better safety profile. google.comrsc.org The fusion of the pyrimidine ring with other heterocyclic systems, such as in pyrazolo[3,4-d]pyrimidines, is a common strategy to create novel and patentable hinge-binding motifs for ATP-competitive inhibitors. nih.govrsc.org

Crystalline Forms and Polymorphs: As demonstrated in the patent literature for structural analogs of this compound, patents on specific crystalline forms or polymorphs of a drug substance are a critical component of a comprehensive IP portfolio. googleapis.com A new polymorph with superior properties (e.g., stability, manufacturability) can be patented, extending the intellectual property protection for a drug even after the primary composition of matter patent has expired. googleapis.com

Process Patents: Protecting a novel, efficient, and scalable synthetic route is another key IP consideration. A process patent can prevent competitors from using a specific method to manufacture a compound, even if the compound itself is off-patent. This includes patents on the synthesis of key intermediates, such as substituted dichloropyrimidines. google.com

Method of Use Patents: These patents claim the use of a compound for treating a specific disease or condition. As new biological activities are discovered for existing pyrimidine compounds, new method-of-use patents can be filed, further broadening the IP protection and commercial potential of the molecule.

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